molecular formula C26H16N3Na3O10S3 B12400439 Anazolene (trisodium)

Anazolene (trisodium)

Cat. No.: B12400439
M. Wt: 695.6 g/mol
InChI Key: ADGGJQPKBDIZMT-UHFFFAOYSA-K
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Description

Anazolene (trisodium) is an anionic dye, specifically a textile azo dye, with a maximum absorption wavelength of 571 nm . It is widely used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anazolene (trisodium) is synthesized through a series of chemical reactions involving the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process .

Industrial Production Methods: Industrial production of Anazolene (trisodium) involves large-scale synthesis using automated reactors to control temperature, pH, and other reaction parameters. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Anazolene (trisodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anazolene (trisodium) has a wide range of applications in scientific research, including:

Mechanism of Action

Anazolene (trisodium) exerts its effects primarily through its interaction with biological molecules. It can induce the formation of reactive oxygen species (ROS) in plants, affecting various biochemical pathways. The dye’s interaction with enzymes such as superoxide dismutase (SOD) can lead to changes in enzyme activity, influencing cellular processes .

Comparison with Similar Compounds

  • Piragliatin
  • CM-10-18
  • MK-0941 free base
  • AMG-1694
  • AZD1656
  • Globalagliatin

Comparison: Anazolene (trisodium) is unique due to its specific absorption wavelength and its ability to induce ROS formation in biological systems. Compared to other similar compounds, it has distinct applications in both scientific research and industrial processes .

Properties

Molecular Formula

C26H16N3Na3O10S3

Molecular Weight

695.6 g/mol

IUPAC Name

trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C26H19N3O10S3.3Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;;;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3

InChI Key

ADGGJQPKBDIZMT-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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